molecular formula C16H6Br6O4 B13745118 Bis(2,4,6-tribromophenyl) fumarate CAS No. 24138-34-9

Bis(2,4,6-tribromophenyl) fumarate

Cat. No.: B13745118
CAS No.: 24138-34-9
M. Wt: 741.6 g/mol
InChI Key: YLJNTEPTKSJUFE-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,4,6-tribromophenyl) fumarate: is a brominated flame retardant. It is an ester of fumaric acid and 2,4,6-tribromophenol. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-tribromophenyl) fumarate typically involves the esterification of fumaric acid with 2,4,6-tribromophenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled bromination of phenol to produce 2,4,6-tribromophenol, which is then esterified with fumaric acid. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-tribromophenyl) fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce debrominated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which bis(2,4,6-tribromophenyl) fumarate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process, effectively inhibiting the spread of flames. The molecular targets include the free radicals generated during combustion, which are neutralized by the bromine radicals .

Comparison with Similar Compounds

Comparison: Bis(2,4,6-tribromophenyl) fumarate is unique in its structure and specific applications. While other brominated flame retardants like BTBPE and DBDPE are also effective, this compound offers distinct advantages in terms of its thermal stability and compatibility with various polymers .

Properties

CAS No.

24138-34-9

Molecular Formula

C16H6Br6O4

Molecular Weight

741.6 g/mol

IUPAC Name

bis(2,4,6-tribromophenyl) (E)-but-2-enedioate

InChI

InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1+

InChI Key

YLJNTEPTKSJUFE-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.